T-2000
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-2000 involves the reaction of 5,5-diphenylbarbituric acid with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide at a temperature of around 0-5°C. The product is then purified using recrystallization techniques to obtain high purity this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
T-2000 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent and conditions used.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives, which may have different pharmacological properties.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives may have different physical and chemical properties, which can be exploited for various applications.
Scientific Research Applications
T-2000 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: It is used in studies related to gamma-aminobutyric acid receptor function and modulation.
Industry: this compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
T-2000 exerts its effects by acting as an agonist at gamma-aminobutyric acid receptors. It binds to these receptors and enhances the inhibitory effects of gamma-aminobutyric acid, leading to a reduction in neuronal excitability. This mechanism is responsible for its anticonvulsant and neuroprotective properties. The molecular targets involved include gamma-aminobutyric acid receptor subunits, which are part of the central nervous system’s inhibitory pathways .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with anticonvulsant properties.
Diazepam: A benzodiazepine that also acts on gamma-aminobutyric acid receptors.
Valproic Acid: An anticonvulsant that works through multiple mechanisms, including gamma-aminobutyric acid modulation.
Uniqueness
T-2000 is unique due to its specific chemical structure, which allows it to act as a potent gamma-aminobutyric acid receptor agonist with high oral bioavailability. Unlike some other anticonvulsants, this compound has a distinct diphenylmethane moiety, which contributes to its unique pharmacological profile .
Properties
CAS No. |
97846-21-4 |
---|---|
Molecular Formula |
C20H20N2O5 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1,3-bis(methoxymethyl)-5,5-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H20N2O5/c1-26-13-21-17(23)20(15-9-5-3-6-10-15,16-11-7-4-8-12-16)18(24)22(14-27-2)19(21)25/h3-12H,13-14H2,1-2H3 |
InChI Key |
RRFBTKHQZRCRSS-UHFFFAOYSA-N |
SMILES |
COCN1C(=O)C(C(=O)N(C1=O)COC)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COCN1C(=O)C(C(=O)N(C1=O)COC)(C2=CC=CC=C2)C3=CC=CC=C3 |
Appearance |
Solid powder |
Key on ui other cas no. |
97846-21-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,3-D-5,5-DBA 1,3-dimethoxymethyl-5,5-diphenylbarbituric acid DMMDPB compound |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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